Product packaging for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbut-2-enoate(Cat. No.:CAS No. 495-83-0)

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbut-2-enoate

Cat. No.: B1662743
CAS No.: 495-83-0
M. Wt: 223.31 g/mol
InChI Key: UVHGSMZRSVGWDJ-UHFFFAOYSA-N
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Description

Tigloidin is a minor tropane alkaloid identified in plant species of the Datura genus, such as Datura stramonium (Jimsonweed) . As a natural product, it is of interest in phytochemical and pharmacological research, particularly in studies focusing on the complex alkaloid profiles of the Solanaceae plant family. The presence and role of minor alkaloids like tigloidin alongside major compounds such as scopolamine and hyoscyamine are areas of scientific investigation. Researchers value this compound for use as an analytical reference standard in qualifying and quantifying the chemical constituents of plant extracts. Disclaimer: This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO2 B1662743 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbut-2-enoate CAS No. 495-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

495-83-0

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbut-2-enoate

InChI

InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3

InChI Key

UVHGSMZRSVGWDJ-UHFFFAOYSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C

Canonical SMILES

CC=C(C)C(=O)OC1CC2CCC(C1)N2C

Other CAS No.

533-08-4
495-83-0

Origin of Product

United States

Natural Occurrence and Distribution of Tigloidin

Botanical Sources of Tigloidin

Tigloidine is predominantly found in members of the Solanaceae family, also known as the nightshade family. wikipedia.orgnih.govnih.gov This large and diverse plant family is well-known for producing a wide array of tropane (B1204802) alkaloids. nih.govresearchgate.net While often present as a minor alkaloid, tigloidine is a consistent component of the chemical profile of several solanaceous plants, including Duboisia myoporoides and Mandragora turcomanica. wikipedia.org

The genus Datura is a significant source of tropane alkaloids, and tigloidine has been identified within this group. nih.gov In Datura stramonium (Jimsonweed), tigloidine is recognized as one of the many tropane alkaloids present, although it is considered a minor component compared to the more abundant hyoscyamine (B1674123) and scopolamine (B1681570). researchgate.netresearchgate.netphytojournal.com Similarly, phytochemical analyses of Datura metel (Indian thornapple) have confirmed the presence of tigloidine alongside other tropane alkaloids like hyoscine (scopolamine) and hyoscyamine. nih.govwikipedia.org

Beyond the Datura genus, tigloidine has been detected in other solanaceous plants. Notably, it has been identified in species of the genus Physalis. rjpharmacognosy.irtaylorandfrancis.com Research has confirmed the presence of tigloidine in the roots of Physalis alkekengi var. franchetii. nih.gov It is also a known constituent of Physalis peruviana. wikipedia.org

Table 1: Botanical Sources of Tigloidin


FamilyGenusSpeciesReference
SolanaceaeDaturaD. stramonium[5, 6]
SolanaceaeDaturaD. metel nih.gov
SolanaceaeDuboisiaD. myoporoides nih.gov
SolanaceaeMandragoraM. turcomanica nih.gov
SolanaceaePhysalisP. peruviana nih.gov
SolanaceaePhysalisP. alkekengi nih.gov

Table of Mentioned Compounds

Compound Name
Apohyoscine
Astrimalvine A N-oxide
Cuscohygrine
Hyoscine
Hyoscyamine
Scopolamine
Tigloidine
Tropine (B42219)

Variability of Tigloidin Content in Plant Material

The concentration of tigloidin, a tropane alkaloid found in various members of the Solanaceae family, is not static throughout the life of a plant. Instead, it exhibits significant variability, influenced by a range of internal and external factors. This fluctuation is evident both in the distribution of the compound across different plant organs (intra-plant variability) and in its concentration at different stages of the plant's development. Understanding these variations is crucial for phytochemical studies and for the potential commercial extraction of this compound.

Factors Influencing Intra-plant and Developmental Stage Concentrations

Detailed studies on plants from the Solanaceae family, such as those from the Datura and Brugmansia genera, have provided insights into the general principles governing alkaloid distribution, although specific quantitative data for tigloidin remains less abundant in readily available literature compared to more prominent alkaloids like scopolamine and atropine.

In Datura stramonium, for instance, the total alkaloid content has been observed to be highest in the leaves during the vegetative growth phase. abcbot.pl As the plant enters its generative or reproductive phase, the highest concentration of alkaloids is often found in the capsules. abcbot.pl This suggests a potential reallocation of these chemical compounds within the plant as its developmental focus shifts from growth to reproduction. One study on Brugmansia species also indicated that tropane alkaloids tend to accumulate in a manner specific to the leaves and flowers.

While specific quantitative data focused solely on tigloidin across various plant parts and developmental stages is not extensively detailed in the provided search results, the general patterns observed for other tropane alkaloids in related species provide a framework for understanding its likely behavior. The concentration of tigloidin is expected to vary significantly depending on the specific organ sampled and the age of the plant.

Table 1: Illustrative Representation of Tropane Alkaloid Distribution in Datura stramonium at Different Developmental Stages

This table is based on general findings for major tropane alkaloids and illustrates the concept of variable distribution. Specific values for tigloidin are not available in the provided search results.

Plant OrganVegetative Stage (Relative Alkaloid Content)Generative Stage (Relative Alkaloid Content)
Roots ModerateLow to Moderate
Stems ModerateModerate
Leaves HighModerate to Low
Flowers Not ApplicableHigh
Capsules Not ApplicableVery High
Seeds Not ApplicableLow

Biosynthesis of Tigloidin

Enzymatic Machinery of Tropane (B1204802) Alkaloid Biosynthesis

The formation of tigloidin involves the esterification of 3β-tropanol with tigloyl-CoA, a reaction catalyzed by a specific enzyme. researchgate.netnih.gov

A key enzyme in the biosynthesis of tigloidin has been identified as 3β-tigloyloxytropane synthase (TS), a member of the BAHD acyltransferase family. researchgate.netnih.govnih.gov This enzyme, isolated from Atropa belladonna, is responsible for catalyzing the esterification of 3β-tropanol and tigloyl-CoA to produce 3β-tigloyloxytropane (tigloidin). researchgate.netnih.govnih.gov

Functional characterization studies have confirmed the enzymatic activity of TS. Recombinant TS proteins, produced in engineered Escherichia coli, were utilized in in vitro assays. nih.gov These assays demonstrated that TS efficiently synthesizes 3β-tigloyloxytropane when both 3β-tropanol and tigloyl-CoA are present as substrates. nih.gov Notably, TS exhibited substrate specificity, as no product was detected when 3α-tropanol was supplied instead of 3β-tropanol, highlighting its precise role in the 3β-tropanol pathway. nih.gov

Here is a summary of the key enzymatic reaction catalyzed by Tigloidine Synthase:

Enzyme NameSubstratesProductEnzyme ClassSource Organism
Tigloidine Synthase (TS)3β-tropanol, Tigloyl-CoA3β-tigloyloxytropane (Tigloidin)BAHD AcyltransferaseAtropa belladonna researchgate.netnih.govnih.gov

Tigloidine Synthase (TS) belongs to the BAHD acyltransferase superfamily, a large group of enzymes known for their role in the modification of various plant secondary metabolites through ester and amide bond formation. mdpi.com A defining characteristic of BAHD acyltransferases is their reliance on activated acyl-CoA thioesters as acyl donors. mdpi.com In the case of tigloidin biosynthesis, tigloyl-CoA serves as the acyl donor. researchgate.netnih.gov Research has shown that a bacterial CoA ligase, specifically PcICS, can synthesize tigloyl-CoA, providing the necessary acyl precursor for TS activity. researchgate.netnih.gov

Subcellular Compartmentalization of Biosynthetic Steps

The biosynthesis of plant secondary metabolites, including tropane alkaloids, often involves intricate subcellular compartmentalization, where different enzymatic steps occur in distinct cellular locations. nih.govnih.govannualreviews.orgresearchgate.net

Mechanistic Enzymology of Tigloidine Synthase

Understanding the precise molecular mechanism by which enzymes catalyze reactions is crucial for comprehensive biochemical characterization.

The catalytic mechanism of Tigloidine Synthase (TS) has been investigated through a combination of advanced computational modeling, such as molecular docking, and site-directed mutagenesis studies. researchgate.netnih.govnih.govresearchgate.net These approaches allow researchers to predict and then experimentally validate the roles of specific amino acid residues within the enzyme's active site, as well as to understand the binding interactions with its substrates, 3β-tropanol and tigloyl-CoA. Such studies are instrumental in revealing the intricate details of how TS facilitates the esterification reaction, contributing to a deeper understanding of tropane alkaloid biosynthesis at a molecular level. researchgate.netnih.govnih.govresearchgate.net

Substrate Promiscuity and Acyl Donor Specificity of TS

The key enzyme responsible for the formation of tigloidin is 3β-tigloyloxytropane synthase (TS) researchgate.net. This enzyme, identified as a BAHD acyltransferase, catalyzes the esterification reaction that combines 3β-tropanol (as the acyl acceptor) and tigloyl-CoA (as the acyl donor) to yield 3β-tigloyloxytropane researchgate.net.

BAHD acyltransferases, a large family of plant enzymes, are known for their diverse roles in secondary metabolism and often exhibit substrate promiscuity, particularly with respect to acyl acceptors uea.ac.uknih.gov. However, their specificity for acyl donors can vary, with some showing broad acceptance and others exhibiting high selectivity for specific CoA-activated donors like acetyl-CoA, benzoyl-CoA, or cinnamoyl-CoA nih.govd-nb.info. In the case of TS, experimental assays have confirmed its specific utilization of tigloyl-CoA as the acyl donor and 3β-tropanol as the acyl acceptor for tigloidin synthesis researchgate.net.

Precursor Molecules and Their Metabolic Origins

The biosynthesis of tigloidin relies on two primary precursor molecules: tigloyl-CoA and 3β-tropanol researchgate.net.

Metabolic Routes to Tigloyl-CoA and 3β-Tropanol

Metabolic Route to Tigloyl-CoA: Tigloyl-CoA (also known as tiglyl-coenzyme A or 2-methylcrotonoyl-CoA) is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine medchemexpress.comwikipedia.orghmdb.ca. This metabolic pathway ensures the availability of the tigloyl moiety for subsequent esterification reactions in tigloidin biosynthesis.

Metabolic Route to 3β-Tropanol: The biosynthesis of the tropane ring system, including 3β-tropanol (also referred to as pseudotropine), initiates from the amino acids ornithine or arginine, which are converted into putrescine nih.govnih.gov. Putrescine undergoes N-methylation to form the N-methyl-Δ1-pyrrolinium cation, a common precursor for all tropane alkaloids nih.govnih.gov. This cation is then cyclized to tropinone (B130398), a pivotal intermediate in tropane alkaloid biosynthesis nih.govresearchgate.net. Tropinone serves as a substrate for two stereospecific reductases: tropinone reductase I (TR-I) and tropinone reductase II (TR-II) nih.govresearchgate.net. While TR-I reduces tropinone to tropine (B42219) (3α-tropanol), TR-II specifically catalyzes the reduction of tropinone to 3β-tropanol (pseudotropine), which is the direct precursor for tigloidin nih.govnih.govresearchgate.net.

Role of Accessory Enzymes in Acyl-CoA Formation (e.g., Bacterial CoA Ligase)

In the context of tigloidin biosynthesis, particularly in engineered systems, accessory enzymes play a significant role in the formation of the acyl donor, tigloyl-CoA. For instance, a bacterial CoA ligase, PcICS, has been identified and demonstrated to synthesize tigloyl-CoA, thereby facilitating the biosynthesis of 3β-tigloyloxytropane researchgate.net. This highlights the potential for utilizing such enzymes to provide the necessary acyl-CoA precursor for in vitro or heterologous production of tigloidin.

Genetic and Transcriptomic Analysis of Tigloidin Biosynthesis

Expression Profiling of Biosynthetic Genes

The biosynthesis of tropane alkaloids, including tigloidin, predominantly occurs in the roots of Solanaceae plants, with the synthesized alkaloids subsequently transported to the aerial parts for storage nih.govmdpi.comnih.gov. Studies on the expression profiles of key genes involved in tropane alkaloid biosynthesis, such as putrescine N-methyltransferase (PMT), tropinone reductase I (TR-I), and hyoscyamine (B1674123) 6β-hydroxylase (H6H), consistently show high expression levels in the roots, the primary site of alkaloid synthesis mdpi.comnih.govmdpi.com. Similarly, the gene encoding 3β-tigloyloxytropane synthase (TS) has been shown to exhibit high expression in the roots researchgate.net.

Environmental and endogenous factors can influence the expression of these biosynthetic genes. For example, methyl jasmonate (MJ), a plant growth regulator, has been observed to enhance the expression of PMT, TR1, and H6H genes in the roots of Datura stramonium, leading to increased accumulation of related alkaloids nih.gov. This suggests that the expression of genes involved in tigloidin biosynthesis may also be modulated by similar signaling pathways.

Phylogenetic Relationships of Tigloidin Biosynthetic Enzymes

Phylogenetic analysis of 3β-tigloyloxytropane synthase (TS) places it within the BAHD acyltransferase family researchgate.net. The evolutionary relationships within the BAHD-AT family are complex, with members exhibiting diverse substrate specificities and functions nih.gov. While sequence similarity can be a poor predictor of function for some BAHD acyltransferases, phylogenetic trees are constructed to understand their evolutionary relationships uea.ac.uk.

Research indicates that the biosynthesis of tropane alkaloids, including those with 3β-tropanol derivatives like tigloidin, has evolved independently in different plant families such as Solanaceae and Erythroxylaceae nih.govnih.govresearchgate.net. This suggests that while the end products might be structurally similar, the specific enzymes and their evolutionary origins can differ, reflecting convergent evolution nih.govresearchgate.net. Despite these independent origins, many genes in the upstream pathway of tropane alkaloid biosynthesis are multicopy and conserved across Solanaceae species, and their phylogenetic relationships often align with the interspecific relationships of the plants themselves nih.gov.

Biotechnological Engineering of Tigloidin Production

Biotechnological approaches, including metabolic engineering, offer promising avenues for the efficient production of valuable plant secondary metabolites like tigloidin, particularly given their often low accumulation in natural plant sources researchgate.netnih.gov. Recent advancements have focused on reconstituting biosynthetic pathways in heterologous hosts.

Heterologous Biosynthesis in Microbial Systems (e.g., Escherichia coli)

The production of 3β-tigloyloxytropane, the chemical structure of tigloidin, has been successfully engineered in Escherichia coli researchgate.net. This achievement involved the co-expression of specific enzymes crucial for the pathway. Researchers demonstrated that engineered E. coli strains could synthesize 3β-tigloyloxytropane from readily available precursors, tiglic acid and 3β-tropanol researchgate.net.

Key components in this microbial engineering strategy include:

3β-Tigloyloxytropane Synthase (TS) mutant : An engineered variant of the Atropa belladonna TS enzyme, which catalyzes the esterification of 3β-tropanol with tigloyl-CoA researchgate.net.

Bacterial CoA ligase (PcICS) : This enzyme is essential for synthesizing tigloyl-CoA from tiglic acid, providing the necessary acyl donor for the TS-catalyzed reaction researchgate.net.

By expressing these enzymes, E. coli cells were able to produce 3β-tigloyloxytropane, showcasing the potential of microbial platforms for the heterologous biosynthesis of complex plant alkaloids researchgate.net.

Metabolic Engineering Strategies in Model Plant Systems (e.g., tobacco)

Beyond microbial hosts, metabolic engineering has also been applied to model plant systems to produce tigloidin. Notably, 3β-tigloyloxytropane has been successfully synthesized in tobacco plants researchgate.net. This demonstrates the feasibility of engineering complex biosynthetic pathways within plants themselves to enhance the production of desired metabolites.

The strategy in tobacco likely involves the introduction and expression of genes encoding enzymes such as 3β-tigloyloxytropane synthase (TS) and potentially a bacterial CoA ligase (PcICS) to ensure the availability of tigloyl-CoA within the plant system researchgate.net. This approach leverages the inherent metabolic machinery of plants while directing precursor flow towards the synthesis of specific compounds like tigloidin. Such engineering efforts contribute to characterizing the enzymology and chemodiversity of tropane alkaloids and provide a method for producing 3β-tigloyloxytropane researchgate.net.

Chemical Synthesis and Analogues of Tigloidin

Synthetic Approaches to the Tropane (B1204802) Scaffold for Tigloidin

Historically, the tropane scaffold has been a target for synthetic chemists due to its presence in numerous medicinally important compounds. Traditional approaches to the tropane core often involve reactions that build the bicyclic system, with tropinone (B130398) serving as a key intermediate. Tropinone, a ketone, can be stereospecifically reduced to yield either tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol), which are crucial precursors for various tropane alkaloids. mims.comnih.govmdpi.comnih.govnih.gov

Modern synthetic strategies for the tropane core emphasize efficiency and the ability for late-stage diversification. One such general approach involves the construction of the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. This methodology has enabled the synthesis of various tropane alkaloids and their analogues in a limited number of steps, typically 5–7. nih.govwikipedia.orgcdutcm.edu.cn A significant advantage of this strategy is its amenability to late-stage functionalization at critical positions, including N8, C3, C6, and C7, which are vital for modulating the biological properties of these molecules. nih.govnih.govcdutcm.edu.cn

The stereoselective reduction of tropinone is particularly important for tigloidin synthesis. Tropinone reductase I (TR-I) catalyzes the reduction of tropinone to tropine (3α-tropanol), while tropinone reductase II (TR-II) catalyzes its reduction to pseudotropine (3β-tropanol). mims.commdpi.comnih.govnih.gov Since tigloidin is a tigloyl ester of pseudotropine, synthetic routes targeting tigloidin specifically require the 3β-stereochemistry, making the pathways leading to pseudotropine highly relevant. ctdbase.orgwikipedia.org

Design and Chemical Synthesis of Tigloidin Derivatives

The synthesis of tigloidin itself typically involves the esterification of pseudotropine with tiglic acid. ctdbase.orgwikipedia.org This straightforward esterification provides a direct route to the natural product. The design of tigloidin derivatives often involves modifying the acyl moiety attached to the C3 position of the tropane ring or introducing substituents at other positions of the tropane core.

Stereochemical control is paramount in the synthesis of tropane alkaloids, as different stereoisomers can exhibit distinct pharmacological profiles. mims.comnih.govuni.lu For tigloidin, the crucial stereocenter is at the C3 position, where the tigloyl group is attached in a β-orientation (derived from pseudotropine). Synthetic routes must ensure the preferential formation of the 3β-isomer.

Methods that achieve high stereoselectivity are highly valued. For instance, in the context of cocaine synthesis (another 3β-ester tropane alkaloid), highly stereoselective nitrone-olefin cycloadditions have been employed to afford the natural product as a single stereoisomer. thieme-connect.com Similarly, organocatalyzed 1,3-dipolar cycloadditions of 3-oxidopyridinium betaines and dienamines have been reported to provide tropane derivatives with excellent control over peri-, regio-, diastereo-, and enantioselectivity, offering versatile building blocks for targeted synthesis. citeab.comd-nb.info The ability to selectively access either the 3α- or 3β-tropanol precursors (tropine and pseudotropine, respectively) through enzymatic or chemical reduction of tropinone is a cornerstone for controlling the stereochemistry at C3. mims.commdpi.comnih.govnih.gov

The tropane scaffold offers several positions for chemical modification, including the nitrogen atom (N8) and carbon atoms at C3, C6, and C7. nih.govnih.govcdutcm.edu.cn Variations at these positions can lead to a wide array of tigloidin derivatives with potentially altered properties.

C3 Modifications : Beyond the tigloyl group, other carboxylic acids can be esterified with pseudotropine (or tropine) to yield diverse analogues. Examples from other tropane alkaloids include benzoyltropine (a benzoate (B1203000) ester) and trans-3β-(cinnamoyloxy)-tropane (a cinnamic acid ester). nih.govcdutcm.edu.cn

N8 Modifications : The nitrogen atom can be N-alkylated (e.g., N-ethylation) to explore changes in molecular interactions and properties. cdutcm.edu.cn

C6/C7 Modifications : Functionalization at the C6 and C7 positions of the tropane ring can introduce additional complexity and modulate the molecule's interactions. nih.govnih.govcdutcm.edu.cn

Table 1 illustrates some examples of tropane alkaloids and their synthetic yields reported using a general synthetic strategy involving aziridination and vinyl aziridine rearrangement, demonstrating the potential for diversification.

Table 1: Representative Tropane Alkaloids Synthesized via Aziridination/Vinyl Aziridine Rearrangement nih.govcdutcm.edu.cn

Compound NamePrecursor AlcoholAcylating AgentYield (%)
trans-3β-(cinnamoyloxy)-tropanePseudotropinetrans-Cinnamic Acid84
DatumetineTropinep-Anisoyl Chloride45

Structure-Property Relationships of Synthetic Tigloidin Analogues

Understanding the relationship between the chemical structure of tigloidin analogues and their resulting properties is fundamental for rational drug design and the development of new chemical entities.

Tigloidin is known as an analogue of atropine, possessing anticholinergic activity. uni.lu Rational design strategies for tigloidin analogues aim to modulate their interactions with specific biological targets, such as acetylcholine (B1216132) receptors. mims.comuni.lunih.gov Computational chemistry tools play a significant role in this process. Molecular dynamics (MD) simulations can be used to simulate ligand-receptor binding, identifying stable conformations and predicting how modifications might affect these interactions. uni.lu Furthermore, free energy perturbation (FEP) can quantify changes in binding energy caused by substituent modifications, guiding synthetic prioritization and optimizing target selectivity. uni.lu This allows for a more predictive approach to designing analogues with desired pharmacological profiles.

Modifications to the tropane ring system significantly influence the properties of tigloidin analogues. The bicyclic nature of the tropane scaffold itself is conformationally restrained, which impacts its interactions with biological targets. mpg.de

Stereochemistry at C3 : The orientation of the C3 substituent, as seen with pseudotropine (3β) versus tropine (3α) derivatives, can profoundly affect biological activity. For instance, the orientation of the C3 substituent has been shown to play a role in the psychoplastogenic effects observed with certain tropane alkaloids. nih.govnih.gov This stereochemical nuance dictates how the molecule presents its functional groups to a receptor, influencing binding affinity and downstream effects.

N-Methyl Group (N8) : The methylated nitrogen in the tropane core is crucial for the anticholinergic properties of many tropane alkaloids, serving as a structural analog of acetylcholine. mims.comwikipedia.org Modifications or replacements of this N-methyl group can alter receptor affinity or introduce new pharmacological activities.

Ester Moiety : Changes to the acyl group at C3, such as replacing the tigloyl group with other aliphatic or aromatic acids, can significantly alter the compound's biological activity and pharmacokinetic properties. nih.govmpg.de The size, lipophilicity, and electronic properties of the ester group contribute to how the analogue interacts with its target and traverses biological membranes.

C6/C7 Modifications : Introducing functional groups at the C6 and C7 positions can lead to novel analogues with distinct properties, potentially affecting receptor selectivity or metabolic stability. nih.govnih.govcdutcm.edu.cnfishersci.at

Analytical Methodologies for Tigloidin Research

Advanced Separation and Detection Techniques

Modern analytical chemistry offers sophisticated tools for the separation and detection of complex compounds like tigloidin from intricate matrices.

High-resolution mass spectrometry, particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (UPLC-QTOF-ESI-MS), is a powerful technique for the tentative identification of tigloidin and other tropane (B1204802) alkaloids in plant extracts unito.itrsc.orgspectroscopyonline.comgentechscientific.com. This method combines the high separation efficiency of UPLC with the high mass accuracy and fragmentation capabilities of QTOF-ESI-MS.

Identification of compounds like tigloidin using UPLC-QTOF-ESI-MS typically involves comparing the measured mass-to-charge (m/z) ratios of protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) and their characteristic fragmentation patterns (MS/MS spectra) with data available in comprehensive databases such as HMDB (Human Metabolome Database) and METLIN spectroscopyonline.com. The fragmentation process in mass spectrometry involves the dissociation of ionized molecules into smaller fragment ions, each with a specific m/z value, which provides crucial structural information azooptics.comlibretexts.orgnih.govtjnpr.org. Furthermore, collision cross-section (CCS) values obtained from ion mobility spectrometry, when coupled with QTOF-MS, can enhance the confidence of identification by adding another dimension of data for comparison against databases unito.itscioninstruments.com. This approach is particularly valuable for untargeted metabolomics and phytochemical profiling, allowing for the detection of numerous compounds in complex biological or environmental samples unito.itrsc.orgspectroscopyonline.comgentechscientific.comchromatographyonline.com.

Chromatographic techniques are indispensable for the quantification and purity assessment of tigloidin.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is widely utilized for the phytochemical characterization and identification of volatile and semi-volatile compounds, including tigloidin, in plant extracts such as those from Datura stramonium researchgate.netwikipedia.orgazooptics.comscispace.com. The technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by their detection and identification by mass spectrometry waters.com.

High-Performance Liquid Chromatography (HPLC) HPLC is a frequently employed technique for the analysis and quantification of alkaloids, including those found alongside tigloidin scispace.combiocrick.comresearchgate.net. HPLC separates compounds based on their differential affinities for a stationary phase and a mobile phase. Identification is typically achieved by comparing the retention time of the analyte with that of a known standard under identical chromatographic conditions invivochem.cn. Quantification is performed by measuring the area or height of the chromatographic peak, which is directly proportional to the concentration of the analyte invivochem.cnpharmacophorejournal.com.

While specific HPLC quantification data for tigloidin is not extensively detailed in the provided search results, the principles of HPLC method development and validation for quantification are well-established and applicable. For example, in the quantification of other compounds like tigecycline (B611373) or hyoscyamine (B1674123), reversed-phase HPLC (RP-HPLC) methods have been developed using C18 columns and mobile phases consisting of acetonitrile (B52724) and aqueous buffers unito.itpharmacophorejournal.comresearchgate.netnih.gov. Detection is often performed using UV detectors at specific wavelengths pharmacophorejournal.comresearchgate.net.

Method Validation for Reproducibility and Accuracy in Research Applications

Method validation is a crucial process to ensure that an analytical procedure is suitable for its intended purpose, consistently delivering accurate and reproducible results tjnpr.orginvivochem.cn. For tigloidin research, this involves evaluating several key analytical performance characteristics, often guided by international standards such as the ICH Q2(R1) guidelines tjnpr.orgwaters.com.

The primary parameters assessed during method validation include:

Specificity: This refers to the method's ability to unequivocally assess the analyte (tigloidin) in the presence of other components that may be expected in the sample matrix, such as impurities, degradants, or other plant constituents tjnpr.orgwaters.com.

Accuracy: Accuracy expresses the closeness of agreement between the test results and the true value. It is typically determined by calculating the percentage recovery of known amounts of tigloidin added to a sample matrix or by comparing results with a reference method tjnpr.orgwaters.com.

Precision: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, instruments, or days.

Reproducibility: Precision between different laboratories tjnpr.orgwaters.com.

Linearity: This demonstrates the proportional relationship between the analytical response (e.g., peak area) and the concentration of tigloidin over a specified range. Linearity is typically assessed by analyzing a series of solutions with varying concentrations and calculating the correlation coefficient (R²), which should ideally be ≥ 0.999 for quantitative analyses tjnpr.orgwaters.com.

Limit of Detection (LOD): The lowest concentration of tigloidin in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions waters.comnih.gov.

Limit of Quantification (LOQ): The lowest concentration of tigloidin in a sample that can be quantitatively determined with acceptable levels of precision and accuracy waters.comnih.gov.

Extraction and Sample Preparation Protocols for Diverse Biological and Environmental Matrices

Effective extraction and sample preparation are crucial steps in the analytical workflow, particularly when dealing with complex biological and environmental matrices, as they directly impact the accuracy and reliability of the results libretexts.orgignited.in.

Plant Matrices: For the analysis of tigloidin from plant sources like Datura stramonium and Datura metel, common extraction methods involve maceration or Soxhlet extraction using solvents such as methanol (B129727) unito.itazooptics.comnih.gov. The plant material is typically dried, ground into a powder, and then extracted. Following extraction, the crude extract is often filtered to remove particulate matter and concentrated using techniques like rotary evaporation to obtain a more manageable sample for further analysis azooptics.comnih.gov. Subsequent fractionation, for instance, using liquid-liquid extraction with solvents like chloroform, can further isolate alkaloid fractions nih.gov.

Biological Matrices: Analyzing tigloidin in biological matrices (e.g., plasma, urine) presents unique challenges due to the complexity of the matrix and potentially low analyte concentrations nih.gov. While specific protocols for tigloidin in biological matrices were not detailed in the search results, general sample preparation techniques for such matrices include:

Protein Precipitation: This method is often used for plasma samples, where a precipitating agent (e.g., acetonitrile) is added to remove proteins, followed by centrifugation to separate the supernatant containing the analyte unito.itnih.gov.

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible solvents. It is a common method for extracting analytes from complex biological samples libretexts.orgnih.gov.

Solid-Phase Extraction (SPE): A versatile technique that uses a solid sorbent to selectively adsorb analytes from a liquid sample, followed by elution. SPE is highly effective for cleanup and preconcentration, removing interfering components and enhancing analyte recovery from complex biological matrices libretexts.orgnih.gov.

Environmental Matrices: Environmental samples (e.g., soil, water) also require specific preparation to ensure accurate analysis.

Solid Samples (Soil, Sediment): Preparation typically involves homogenization to ensure uniformity, removal of debris, and often drying to achieve consistent results. Techniques like sieving, grinding, and splitting may be employed.

Water Samples: For aqueous environmental samples, microextraction techniques are increasingly favored due to their reduced solvent consumption and ability to minimize matrix interferences. These include:

Solid-Phase Microextraction (SPME): Analytes are adsorbed onto a coated fiber.

Micro-Solid Phase Extraction (μSPE): Similar to SPME but often uses a sorbent packed in a small cartridge.

Dispersive Liquid-Liquid Microextraction (DLLME): Involves the rapid injection of a water-immiscible extraction solvent and a water-miscible dispersion solvent into an aqueous sample, forming a fine emulsion nih.govignited.in.

These extraction and sample preparation methods are crucial for isolating tigloidin from the complex matrices and preparing it in a suitable form for subsequent chromatographic and mass spectrometric analysis.

Molecular Interactions and Structure Activity Relationships of Tigloidin

Ligand-Target Interaction Profiling

The investigation of how tigloidin interacts with specific biological targets provides insights into its potential pharmacological effects. Computational methods, particularly molecular docking and molecular dynamics simulations, have been employed to assess these interactions.

Investigation of Binding Affinities with Receptor Proteins (e.g., α4β2 Nicotinic Acetylcholine (B1216132) Receptor, Cannabinoid Receptor 1)

Recent computational studies have assessed the interactive potentials of various plant-based alkaloids, including tigloidin, with key neuronal receptor proteins such as the α4β2 nicotinic acetylcholine receptor (α4β2 nAChR) and the cannabinoid receptor 1 (CB1) rcsb.orgctdbase.org. These investigations utilized molecular docking techniques, often employing software like UCSF Chimera, to determine the binding affinity of protein-ligand complexes rcsb.orgctdbase.org. Subsequent molecular dynamics simulations were then conducted to evaluate the stability of these complexes by analyzing parameters such as root mean square deviation and radius of gyration rcsb.orgctdbase.org.

For the α4β2 nAChR, the human receptor structure (PDB ID: 5KXI) has been utilized in such studies rcsb.orgctdbase.orgwwpdb.orgpdbj.orgproteopedia.org. Similarly, for the CB1 receptor, the human receptor structure (PDB ID: 5U09) has been employed rcsb.orgctdbase.orgox.ac.ukfrontiersin.orgox.ac.uk. While these studies confirm the assessment of tigloidin's interactive potential with these receptors, specific quantitative binding affinity values (e.g., binding energies in Kcal/mol) for tigloidin itself, or direct comparisons of its affinity to reference compounds like nicotine (B1678760) (for α4β2 nAChR) or delta-9-tetrahydrocannabinol (THC) (for CB1), are not explicitly detailed for tigloidin in the available research findings rcsb.orgctdbase.org. However, the methodology confirms that such data would be generated through these computational approaches.

Characterization of Molecular Recognition Sites

The application of molecular docking allows for the characterization of molecular recognition sites, pinpointing the specific amino acid residues within a receptor's binding pocket that interact with a ligand rcsb.orgctdbase.org. This computational approach provides a detailed atomic-level understanding of how compounds like tigloidin might bind to their targets. Although specific interaction details (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) for tigloidin with α4β2 nAChR or CB1 are not explicitly provided in the current findings, the use of molecular docking in the assessment of its binding affinity implies that such characterizations were part of the analytical process rcsb.orgctdbase.org.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. For tigloidin, understanding its SAR involves examining how modifications to its molecular features might influence its interaction with biological targets.

Correlation between Structural Features and Biological Interaction Profiles

Tigloidin is classified as a tropane (B1204802) alkaloid ox.ac.uk. Tropane alkaloids are a well-known class of natural products characterized by a tropane ring system, which is a bicyclic nitrogen-containing scaffold ox.ac.uk. This structural motif is central to the biological activities of many tropane alkaloids, including their anticholinergic properties proteopedia.org. As an analogue of atropine, another prominent tropane alkaloid known for its anticholinergic activity, the tropane core of tigloidin is presumed to be a critical structural feature influencing its biological interaction profiles proteopedia.org. While detailed SAR studies specifically on tigloidin derivatives are not extensively documented in the provided information, the general understanding of tropane alkaloid pharmacology suggests that modifications to the tigloyl ester group or the tropane nitrogen could significantly alter its binding and activity.

Conformational Analysis and its Impact on Target Engagement

Conformational analysis plays a vital role in SAR elucidation by determining the preferred three-dimensional shapes of a molecule and how these shapes influence its ability to bind to target proteins ox.ac.uk. For flexible molecules like tigloidin, different conformations can present varying interaction surfaces to a receptor, thereby impacting target engagement. Molecular dynamics simulations, as employed in the assessment of tigloidin's interactions with α4β2 nAChR and CB1, are powerful tools for studying the dynamic behavior and conformational stability of ligand-receptor complexes rcsb.orgctdbase.org. These simulations can reveal how a ligand's flexibility and preferred conformations contribute to the stability and strength of its binding to a target protein rcsb.orgctdbase.org. For instance, in the context of related alkaloids, such simulations have been used to determine which compounds maintain the most stable and compact structural conformations within receptor pockets, indicating a favorable target engagement rcsb.orgctdbase.org.

Computational Modeling for Mechanistic Insight

Computational modeling techniques, particularly molecular docking and molecular dynamics simulations, are indispensable tools for gaining mechanistic insights into the molecular interactions of compounds like tigloidin. These in silico approaches offer a cost-effective and time-efficient alternative to traditional biochemical assays for predicting ligand-receptor interactions and stability ctdbase.org. By simulating the binding process and the dynamic behavior of the ligand-receptor complex, computational models can help predict binding affinities, identify critical residues involved in molecular recognition, and characterize the conformational changes that occur upon binding. This provides a robust framework for understanding the underlying mechanisms of action and guiding future research in drug discovery and development ctdbase.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Tigloidin12444363
Nicotine89594
Delta-9-tetrahydrocannabinol (THC)16078
Apoatropine3083622
Hyoscyamine (B1674123)154417
3α,6α-ditigloyloxytropane129856412

Receptor Information

Receptor NameGene ID (Human)UniProt ID (Human)PDB ID (Used in studies)
α4β2 Nicotinic Acetylcholine ReceptorCHRNA4 (alpha-4), CHRNB2 (beta-2) frontiersin.orguni.luP21554 (alpha-4), P21555 (beta-2)5KXI rcsb.orgctdbase.orgwwpdb.orgpdbj.orgproteopedia.org
Cannabinoid Receptor 1 (CB1)CNR1 wikipedia.orgP215545U09 rcsb.orgctdbase.orgox.ac.ukfrontiersin.orgox.ac.uk

Theoretical and Computational Chemistry Approaches in Tigloidin Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of Tigloidin

Quantum chemical calculations, rooted in quantum mechanics, are indispensable tools for probing the electronic structure and reactivity of molecules. These methods involve solving the Schrödinger equation to determine properties such as electron distribution, energy levels, and molecular orbitals, which are crucial for understanding a compound's intrinsic behavior. fiveable.meidosr.org

For tigloidin, quantum chemical calculations can be applied to gain insights into its electronic configuration, bond strengths, and potential sites for chemical reactions. While specific detailed findings on tigloidin's electronic structure from direct quantum chemical calculations were not extensively found in the immediate search, the application of such methods is standard practice in computational chemistry. For instance, Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating electronic structure, molecular optimization, and reaction mechanisms, balancing accuracy with computational efficiency. fiveable.meidosr.org Post-Hartree-Fock methods, while more computationally demanding, offer higher accuracy. fiveable.me

In the context of its biological interactions, computational studies involving tigloidin have utilized methods that rely on underlying quantum chemical principles. For example, molecular docking simulations determine the binding affinity of protein-ligand complexes, while molecular dynamics simulations evaluate structural conformations. researchgate.net These simulations, while not direct quantum chemical calculations of the molecule in isolation, often incorporate parameters derived from quantum mechanics or are used in conjunction with quantum methods to refine interaction energies and understand reactivity in a biological environment. kimiascience.com

Statistical Mechanics Applications in Tigloidin System Dynamics

Statistical mechanics provides the theoretical foundation for understanding the macroscopic properties of systems based on the behavior of their microscopic constituents. In computational chemistry, this often translates to molecular dynamics (MD) simulations, which track the physical movements of atoms and molecules over time by solving Newton's equations of motion. idosr.org

Computational Simulations of Tigloidin-Related Chemical Transformations

Computational simulations play a vital role in understanding and predicting chemical transformations involving tigloidin. These simulations can range from detailed analyses of reaction mechanisms to the study of molecular interactions that lead to new chemical states or complexes.

A significant application of computational simulations for tigloidin has been in the study of its interactions with biological targets. Molecular docking simulations are used to predict the binding affinity and mode of action of tigloidin with target proteins. tjnpr.orgresearchgate.netkimiascience.com This involves simulating how tigloidin fits into the active site of a protein, identifying potential binding poses, and estimating the strength of the interaction. These "transformations" represent the formation of a protein-ligand complex.

Furthermore, computational chemistry offers tools to investigate potential reaction mechanisms and kinetics through techniques like transition state search calculations, which map out the potential energy surface of a chemical reaction. fiveable.meidosr.orgkimiascience.com While specific reaction mechanisms for tigloidin's synthesis or degradation via computational simulations were not detailed in the provided search results, these general computational methods are applicable for studying any chemical transformation it might undergo. This includes, for example, predicting how tigloidin might be metabolized or how it could participate in in vivo chemical reactions.

Machine Learning and Chemoinformatics for Tigloidin Data Analysis and Prediction

Machine learning (ML) and chemoinformatics have revolutionized the analysis of chemical data and the prediction of molecular properties, especially in drug discovery. neovarsity.orgmdpi.comnih.gov Chemoinformatics integrates chemistry, computer science, and data analysis to extract meaningful insights from vast amounts of chemical information. neovarsity.org

For tigloidin, machine learning and chemoinformatics approaches can be utilized for several predictive tasks:

Property Prediction: ML models can predict various physicochemical properties of tigloidin, such as solubility, stability, and bioavailability. neovarsity.orgnuvisan.comblogspot.com For instance, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, which often employs computational models and machine learning, has been performed for tigloidin and related alkaloids. tjnpr.orgresearchgate.net This provides valuable insights into its pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling: While not explicitly found for tigloidin, QSAR models are a cornerstone of chemoinformatics, using ML algorithms to establish relationships between molecular structures and biological activities. mdpi.comnih.gov This could be applied to predict tigloidin's activity against various biological targets based on its chemical structure.

Data Analysis: Chemoinformatics workflows, enhanced by ML, are essential for analyzing complex chemical and biological data, uncovering patterns that are challenging for humans to detect. nuvisan.com This data-driven approach can accelerate the identification of promising compounds and optimize their properties. nuvisan.com

The application of these techniques to tigloidin allows for the rapid screening and prioritization of its potential biological effects and physicochemical characteristics, guiding further experimental research.

Synergistic Integration of Theoretical and Experimental Studies in Tigloidin Research

The most comprehensive understanding of tigloidin's properties and behavior emerges from the synergistic integration of theoretical (computational) and experimental studies. Computational methods offer predictive capabilities and mechanistic insights that complement and often accelerate experimental investigations. tjnpr.orgfiveable.me

For tigloidin, computational approaches, such as molecular docking and molecular dynamics simulations, can provide precise predictions of ligand-receptor interactions and stability, addressing limitations of traditional biochemical assays that are often time-consuming and costly. tjnpr.org This allows researchers to prioritize compounds for experimental evaluation, thereby optimizing the research process. neovarsity.org

Conversely, experimental data are crucial for validating and refining computational models. The interplay between theoretical predictions and experimental verification leads to a more robust and accurate understanding of tigloidin's characteristics. For example, quantum chemical calculations can complement experimental kinetic studies, providing detailed insights into reaction mechanisms. fiveable.me The concept of "Experimental Quantum Chemistry" (EQC) further highlights this integration, where energy terms can be interchangeably obtained by computation or experiment, fostering a deeper chemical rationale across different fields. rahmlab.com This integrated approach is vital for advancing the knowledge of complex natural products like tigloidin, particularly in areas where traditional analytical methods might lack sensitivity to the chemical complexity of unprocessed plant extracts. cannalib.eu

Emerging Research Avenues for Tigloidin

Innovations in Biosynthetic Pathway Engineering for Enhanced Production

The biosynthesis of tropane (B1204802) alkaloids, including tigloidin, occurs in Solanaceous plants through the esterification of 3α- and 3β-tropanol. researchgate.net Recent innovations in biosynthetic pathway engineering aim to enhance the production of tigloidin and its intermediates. A notable discovery is the identification of 3β-tigloyloxytropane synthase (TS), a BAHD acyltransferase from Atropa belladonna. researchgate.net This enzyme catalyzes the formation of 3β-tigloyloxytropane from 3β-tropanol and tigloyl-CoA, which is a key intermediate in calystegine biosynthesis. researchgate.net

Furthermore, a bacterial CoA ligase (PcICS) has been identified that can synthesize tigloyl-CoA, the necessary acyl donor for 3β-tigloyloxytropane biosynthesis. researchgate.net By co-expressing a mutant TS and PcICS, researchers have successfully engineered Escherichia coli to synthesize 3β-tigloyloxytropane from tiglic acid and 3β-tropanol. researchgate.net This demonstrates a promising approach for producing 3β-tigloyloxytropane, which is structurally related to tigloidin, through synthetic biology techniques in alternative host organisms. researchgate.netipk-gatersleben.de Such advancements contribute to characterizing the enzymology and chemodiversity of tropane alkaloids and provide a pathway for potentially enhanced production of tigloidin. researchgate.net

Advanced Rational Design and Synthesis of Novel Tigloidin Analogues with Tuned Molecular Interactions

The rational design and synthesis of novel tigloidin analogues are crucial for exploring new compounds with potentially tuned molecular interactions and improved properties. Tigloidin itself is a tropane alkaloid with an ester linkage, and modifications to either the tropane core or the tiglyl acyl group can lead to new derivatives. chemicalbook.com

While tigloidin is a tropane alkaloid, research on the synthesis of other tigliane-related compounds, such as tigilanol tiglate, highlights the advancements in practical laboratory synthesis that can be adapted for complex natural product analogues. nih.govresearchgate.net These synthetic strategies focus on installing specific oxidation patterns and can provide access to analogues that are otherwise difficult to obtain from natural sources. nih.gov The ability to systematically design and synthesize such analogues allows for the evaluation of their affinities for target proteins and their functional activities, paving the way for identifying promising candidates for various applications. researchgate.net

Development of Highly Sensitive and Selective Analytical Tools for Tigloidin and its Metabolites

The accurate and sensitive detection of tigloidin and its metabolites is essential for both research and potential regulatory purposes. Analytical methods for tropane alkaloids, including tigloidin, are continuously evolving to address the complexity of biological matrices and achieve lower detection limits. mdpi.comresearchgate.net

Techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) have been employed for the tentative identification of tropane alkaloids, including tigloidin, in plant extracts. researcher.life Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used to investigate the alkaloid spectrum in plants like Datura stramonium, enabling the detection of various tropane alkaloids, including tigloidin. researchgate.netresearchgate.net

Sample preparation remains a critical step due to the complexity of matrices. mdpi.com While solid-liquid extraction is commonly used, advanced extraction and purification techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being applied to yield cleaner extracts. mdpi.com Emerging materials such as molecularly imprinted polymers, mesostructured silica-based materials, and metal-organic frameworks are also being explored as sorbents to develop more effective extraction and purification methods, leading to lower detection limits and reduced matrix effects. mdpi.com These advancements are vital for comprehensive chemoprofiling and quality control of plant materials containing tigloidin. researchgate.net

Deeper Exploration of Tigloidin's Molecular Interactions through Biophysical Methods

Understanding the molecular interactions of tigloidin with its biological targets is fundamental to elucidating its mechanism of action. Tigloidin is known to exhibit anticholinergic activity by antagonizing muscarinic acetylcholine (B1216132) receptors. medchemexpress.com Biophysical methods provide detailed insights into these interactions.

Molecular docking and molecular dynamics (MD) simulations are increasingly employed to determine the binding affinity and stability of protein-ligand complexes, such as those involving tigloidin and human receptor proteins. researchgate.nettjnpr.org These computational approaches complement traditional biochemical assays by offering precise predictions of ligand-receptor interactions and stability. tjnpr.org For instance, studies have used molecular docking with tools like UCSF Chimera to determine the binding affinity of tigloidin and other alkaloids with receptors like the α4β2 nicotinic acetylcholine receptor (α4β2 nAChR) and cannabinoid receptor 1 (CB1). researchgate.nettjnpr.orgtjnpr.org Subsequent molecular dynamics simulations can evaluate parameters like root mean square deviation and radius of gyration, providing dynamic insights into the stability and conformational changes upon binding. researchgate.nettjnpr.org

Table 1: Predicted Binding Energies of Tigloidin and Related Alkaloids with Key Receptors (Illustrative Data based on Search Results)

Compound NameTarget Receptor (Example)Binding Energy (kcal/mol) (Illustrative)PubChem CID
Tigloidinα4β2 nAChR-7.5 (Hypothetical)12444363
TigloidinCB1-6.8 (Hypothetical)12444363
Hyoscyamine (B1674123)α4β2 nAChR-8.2 (Hypothetical)154417
Scopolamine (B1681570)α4β2 nAChR-7.9 (Hypothetical)3000322
3α,6α-ditigloyloxytropaneα4β2 nAChR-8.5 (Hypothetical)129856412

Computational Chemistry's Expanding Role in Predicting Novel Tigloidin Derivatives and Interaction Mechanisms

Computational chemistry plays an increasingly significant role in predicting novel tigloidin derivatives and understanding their interaction mechanisms. This field encompasses various techniques, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations. researchgate.nettjnpr.orgescholarship.org

Molecular docking is used to predict the binding modes and affinities of potential ligands (like tigloidin and its derivatives) to target proteins. researchgate.nettjnpr.org This allows for virtual screening of large libraries of compounds or rationally designed analogues to identify those with the most favorable interactions. tjnpr.org Molecular dynamics simulations further refine these predictions by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into stability, conformational changes, and the strength of interactions. researchgate.nettjnpr.org

Density Functional Theory (DFT) calculations can be applied to explore reaction mechanisms, predict oxidation potentials, and understand the electronic properties of tigloidin and its potential derivatives, aiding in the design of new compounds with desired reactivity or stability. escholarship.org The integration of these computational methods with experimental data can accelerate the discovery and optimization of new tigloidin-based compounds by guiding synthetic efforts and rationalizing observed biological activities. escholarship.org

Ecological and Environmental Aspects of Tigloidin in Plant Systems

Tigloidin, as a tropane alkaloid, is a secondary metabolite produced by various plants, primarily within the Solanaceae family. wikipedia.orgnih.govmdpi.com The ecological role of these alkaloids in plants is often associated with defense mechanisms. ipk-gatersleben.de Their anticholinergic properties suggest a deterrent activity against herbivores, protecting the plants from consumption. ipk-gatersleben.de

For instance, Datura stramonium, a known source of tigloidin, is recognized for its insect repellent properties, protecting neighboring plants from insect damage. researchgate.net The presence of tropane alkaloids in such plants contributes to their natural pest resistance. researcher.life

Research also explores the distribution of tigloidin and other alkaloids within different plant parts and at various life cycle stages, which can influence their ecological impact and potential for extraction. nih.gov Understanding the environmental fate of tigloidin, including its persistence and interactions within ecosystems, is also an emerging area, especially given the increasing interest in plant-derived compounds. This includes monitoring its presence in agricultural systems, particularly in cases of accidental contamination of food products with tropane alkaloid-producing plants. mdpi.com

Q & A

What are the established protocols for synthesizing tigloidin in laboratory settings?

Level: Basic
Answer: Synthesis protocols for tigloidin should include detailed procedures for precursor selection, reaction conditions (e.g., temperature, catalysts), and purification steps. Experimental sections must specify equipment, solvents, and analytical techniques (e.g., NMR, HPLC) to ensure reproducibility. Cross-referencing existing literature for analogous compounds is critical when adapting methods .

How can researchers verify the purity and structural identity of tigloidin?

Level: Basic
Answer: Structural identity requires spectroscopic characterization (e.g., 1^1H/13^{13}C NMR, mass spectrometry) and comparison to published data. Purity is assessed via HPLC (>95% purity threshold) or melting point analysis. For novel derivatives, elemental analysis or X-ray crystallography may be necessary. Document all protocols to enable replication .

What methodological approaches resolve contradictions in reported pharmacological properties of tigloidin?

Level: Advanced
Answer: Systematic reviews and meta-analyses can identify bias or variability across studies. Experimental replication under standardized conditions (e.g., cell lines, dosing regimens) is essential. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that address gaps or inconsistencies .

How to design experiments investigating tigloidin’s ecological impact with limited toxicity data?

Level: Advanced
Answer: Use predictive models (e.g., QSAR, ECOSAR) to estimate toxicity. Conduct tiered testing: start with in vitro assays (e.g., Daphnia magna acute toxicity), then progress to microcosm studies. Collaborate with ecotoxicology databases to contextualize findings. Address data limitations transparently in discussions .

Which frameworks (e.g., PICO, FINER) guide hypothesis formulation for tigloidin’s mechanisms?

Level: Basic Answer: The PICO framework (Population, Intervention, Comparison, Outcome) clarifies variables in pharmacological studies (e.g., "Does tigloidin [Intervention] inhibit inflammation [Outcome] in murine models [Population] compared to dexamethasone [Comparison]?"). FINER ensures hypotheses are feasible and ethically sound .

What strategies ensure reliability in studying tigloidin’s biological interactions?

Level: Advanced
Answer: Implement blinding and randomization to reduce bias. Use positive/negative controls (e.g., known agonists/antagonists) in assays. Validate findings with orthogonal methods (e.g., SPR for binding affinity alongside cellular assays). Statistical power analysis must precede experiments to determine sample sizes .

Which analytical techniques characterize tigloidin’s physicochemical properties?

Level: Basic
Answer: Key techniques include:

  • Solubility : Shake-flask method with HPLC quantification.
  • Stability : Forced degradation studies under varied pH/temperature.
  • Lipophilicity : LogP determination via octanol-water partitioning.
    Document deviations from published protocols to aid reproducibility .

How can computational models complement experimental tigloidin research?

Level: Advanced
Answer: Molecular dynamics (MD) simulations predict binding modes with target proteins. QSAR models relate structural features to activity, guiding synthetic optimization. Validate in silico predictions with in vitro assays. Share model parameters and datasets for community validation .

What are best practices for conducting a literature review on tigloidin?

Level: Basic
Answer: Use systematic search strategies across databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "tigloidin AND synthesis NOT patent"). Screen results for peer-reviewed studies only. Annotate conflicting findings and prioritize primary sources over reviews .

How to address reproducibility challenges in multi-lab tigloidin studies?

Level: Advanced
Answer: Establish standardized protocols via inter-lab collaborations (e.g., SOPs for cell culture, compound storage). Use reference standards from accredited agencies. Publish negative results and detailed supplementary data (e.g., raw chromatograms, spectra) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.